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Abstract
Org-26576 is a novel, potent, and selective positive allosteric modulator of the α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed initially for the

treatment of major depressive disorder (MDD), its pharmacology has been investigated in a

range of preclinical and clinical studies. This technical guide provides an in-depth overview of

the pharmacology of Org-26576, summarizing its mechanism of action, pharmacodynamics,

pharmacokinetics, and safety profile. Quantitative data are presented in structured tables for

ease of reference, and key experimental methodologies are detailed. Signaling pathways and

experimental workflows are visualized using diagrams to facilitate understanding of its complex

biological interactions. Although development for MDD was halted due to a failed Phase II trial,

the data gathered on Org-26576 remain valuable for the ongoing research and development of

AMPA receptor modulators for various neurological and psychiatric disorders.[1][2][3]

Introduction
Org-26576, with the chemical name [9aS]-8,9,9a,10-tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-

c][2][4]oxazepin-5-one, is a member of the ampakine class of compounds that positively

modulate AMPA receptors.[4] These receptors are critical for mediating fast excitatory

neurotransmission in the central nervous system (CNS).[4] Dysregulation of the glutamatergic

system, in which AMPA receptors play a pivotal role, has been implicated in the

pathophysiology of several psychiatric and neurological conditions, including depression and
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schizophrenia.[4] Org-26576 enhances glutamatergic neurotransmission by binding to an

allosteric site on the AMPA receptor, thereby potentiating its function in the presence of the

endogenous ligand, glutamate.[4]

Mechanism of Action
Org-26576 is a positive allosteric modulator (PAM) of the AMPA receptor.[4] Unlike direct

agonists, PAMs do not activate the receptor on their own but enhance the receptor's response

to glutamate. This modulation is thought to occur through a conformational change in the

receptor that can lead to several effects, including a decrease in the rate of deactivation and/or

desensitization. The potentiation of AMPA receptor function by Org-26576 leads to an increase

in synaptic plasticity and neuronal survival.

Signaling Pathway
The binding of Org-26576 to the AMPA receptor potentiates the influx of cations (primarily Na⁺

and Ca²⁺) in response to glutamate binding. This enhanced ion flow leads to a greater

depolarization of the postsynaptic membrane, strengthening synaptic transmission.

Downstream effects of enhanced AMPA receptor signaling include the activation of various

intracellular signaling cascades, which are believed to contribute to the therapeutic effects of

the compound. One of the key downstream effects is the increased release of brain-derived

neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival,

differentiation, and synaptic plasticity.[1]
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Figure 1: Org-26576 Signaling Pathway.
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Pharmacodynamics
The pharmacodynamic properties of Org-26576 have been characterized in both in vitro and in

vivo models.

In Vitro Potency and Selectivity
Org-26576 has been shown to be a potent potentiator of AMPA receptor-mediated

electrophysiological responses.

Parameter Value Species/Tissue

EC₅₀ 8-16 μM
Rat hippocampal primary

cultured neurons

Table 1: In Vitro Potency of Org-26576

In terms of selectivity, Org-26576 was tested at a concentration of 10 μM against a panel of

over 60 molecular targets, including G-Protein Coupled Receptors (GPCRs), ion channels, and

kinases, and it demonstrated a selective affinity for AMPA receptors.

In Vivo Effects
Preclinical studies in animal models have demonstrated various effects of Org-26576, including

nootropic (cognition-enhancing) effects and an increase in the release of BDNF.[1] Chronic

treatment with Org-26576 has been shown to increase neuronal cell proliferation and survival

in the hippocampus of adult rodents.

Pharmacokinetics
The pharmacokinetic profile of Org-26576 has been evaluated in both animals and humans.

Human Pharmacokinetics
In healthy human volunteers, Org-26576 is rapidly absorbed and eliminated.
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Parameter Value Condition

t½ (Half-life) ~3 hours Fasted

Effect of Food
↑ tₘₐₓ by ~40%, ↓ Cₘₐₓ by

~50%
High-fat breakfast

Table 2: Human Pharmacokinetic Parameters of Org-26576[4]

Bioanalytical Method
A validated liquid chromatography-mass spectrometry (LC-MS) method with turbo electrospray

ionization in multi-reaction monitoring mode was used to quantify Org-26576 in plasma

samples. The assay was validated over a range of 0.2–200 ng/mL.[4]
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Figure 2: Bioanalytical Workflow for Org-26576 Quantification.

Clinical Studies
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Org-26576 has been evaluated in Phase I and Phase II clinical trials.

Safety and Tolerability
In clinical trials, Org-26576 was generally well-tolerated. The most commonly reported adverse

events included dizziness, nausea, and a feeling of being drunk.[4]

Population Maximum Tolerated Dose (MTD)

Healthy Volunteers 225 mg twice daily

Depressed Patients 450 mg twice daily

Table 3: Maximum Tolerated Dose of Org-26576 in Clinical Trials[4]

Efficacy
While early clinical studies showed some promise, a Phase II trial for the treatment of major

depressive disorder failed to meet its primary endpoints, leading to the discontinuation of its

development for this indication.[1]

Experimental Protocols
In Vitro Electrophysiology

Objective: To determine the potency of Org-26576 in potentiating AMPA receptor-mediated

currents.

Methodology:

Primary hippocampal neurons were cultured from rats.

Whole-cell patch-clamp recordings were performed to measure AMPA receptor-mediated

currents.

A sub-maximal concentration of glutamate was applied to elicit a baseline current.

Increasing concentrations of Org-26576 were co-applied with glutamate.
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The potentiation of the glutamate-induced current by Org-26576 was measured.

An EC₅₀ value was calculated from the concentration-response curve. (Note: Specific

details of the recording solutions, voltage protocols, and data analysis were not available

in the reviewed literature.)

Human Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of Org-26576 in healthy volunteers.

Methodology:

A randomized, double-blind, placebo-controlled, crossover study design was used.[4]

Healthy male subjects were administered single and multiple oral doses of Org-26576.[4]

Blood samples were collected at various time points post-dosing.

Plasma was separated, and Org-26576 concentrations were determined using a validated

LC-MS method.[4]

Pharmacokinetic parameters (t½, Cₘₐₓ, tₘₐₓ) were calculated from the plasma

concentration-time data.

The effect of a high-fat meal on the pharmacokinetics of Org-26576 was also assessed.[4]

Conclusion
Org-26576 is a well-characterized AMPA receptor positive allosteric modulator with a clear

mechanism of action and a defined pharmacokinetic and safety profile in humans. Although it

did not demonstrate sufficient efficacy in Phase II trials for major depressive disorder, the

wealth of data generated from its development program provides valuable insights for the field

of glutamatergic modulation. The understanding of its pharmacology, from in vitro potency to in

vivo effects and clinical tolerability, serves as a crucial reference for the design and

development of next-generation AMPA receptor modulators for a variety of CNS disorders. The

challenges encountered in the clinical development of Org-26576 also highlight the

complexities of translating preclinical findings in this area to clinical efficacy. Future research
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may build upon the knowledge gained from Org-26576 to develop novel therapeutics with

improved properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1677471?utm_src=pdf-body
https://www.benchchem.com/product/b1677471?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/230810071_Examination_of_Org_26576_an_AMPA_receptor_positive_allosteric_modulator_in_patients_diagnosed_with_major_depressive_disorder_An_exploratory_randomized_double-blind_placebo-controlled_trial
https://www.mdpi.com/1422-0067/24/12/10293
https://en.wikipedia.org/wiki/ORG-26576
https://pmc.ncbi.nlm.nih.gov/articles/PMC3585695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3585695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3585695/
https://www.benchchem.com/product/b1677471#what-is-the-pharmacology-of-org-26576
https://www.benchchem.com/product/b1677471#what-is-the-pharmacology-of-org-26576
https://www.benchchem.com/product/b1677471#what-is-the-pharmacology-of-org-26576
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677471?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

